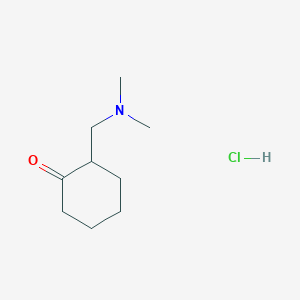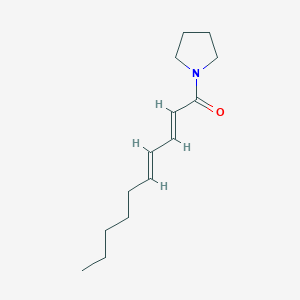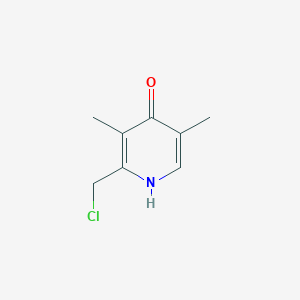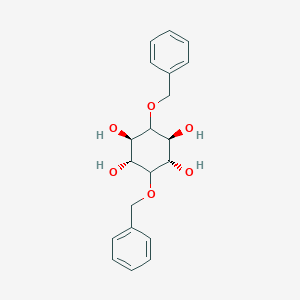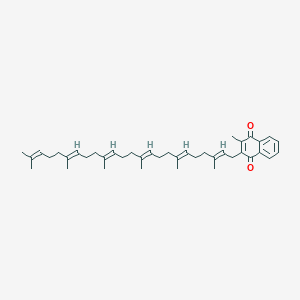
Menaquinone 6
描述
- 甲萘醌6 (MK-6) 是维生素 K2 的一种亚型,属于更广泛的维生素 K 家族。它在各种生物过程中发挥着至关重要的作用,尤其是在血液凝固和骨骼健康方面。
- 与主要存在于绿叶蔬菜中的维生素 K1 (叶绿醌) 不同,MK-6 由组织和细菌共同合成。 它通常存在于动物产品和发酵食品中 .
准备方法
- MK-6 可以通过多种途径合成,包括细菌转化维生素 K1 (叶绿醌) 和化学合成。
- 工业生产方法包括发酵过程,其中特定细菌 (如枯草芽孢杆菌) 产生 MK-6。
- 反应条件和具体的合成途径可能因生产方法而异。
化学反应分析
- MK-6 会发生典型的维生素 K 化合物的反应,包括氧化、还原和取代。
- 常见的试剂包括参与维生素 K 代谢的酶,如维生素 K 环氧化还原酶 (VKOR) 和 γ-谷氨酰羧化酶。
- 形成的主要产物包括依赖于维生素 K 依赖性翻译后修饰的羧化蛋白 (例如,凝血因子)。
科学研究应用
- MK-6 具有多种应用:
骨骼健康: MK-6 通过激活骨钙蛋白 (一种参与骨骼形成的蛋白质) 来促进骨骼矿化。
心血管健康: 一些研究表明,MK-6 可能有助于预防动脉钙化并降低心血管疾病的风险。
神经保护: 新兴研究正在探索它在帕金森病等神经退行性疾病中的潜在作用.
作用机制
- MK-6 作为 γ-谷氨酰羧化酶的辅因子,该酶对特定蛋白质进行羧化。羧化对于它们的生物活性至关重要。
- 分子靶标包括凝血因子 (例如,凝血酶原) 和骨钙蛋白。
- MK-6 的作用涉及将谷氨酸残基修饰为 γ-羧基谷氨酸 (Gla) 残基,从而实现钙结合和蛋白质功能。
相似化合物的比较
- MK-6 由于其中等异戊二烯链长度 (通常为 6 个异戊二烯单位) 而独一无二。
- 其他甲萘醌 (MK-n) 包括 MK-4 (甲萘醌),MK-7,MK-8 和 MK-9。它们各自具有独特的性质和生物学作用。
属性
IUPAC Name |
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRQBZFETXBLTP-RCIYGOBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018975 | |
| Record name | Menaquinone 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-81-1 | |
| Record name | Menaquinone 6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menaquinone 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menaquinone 6 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Menaquinone 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MENAQUINONE 6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ANL51TLA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is menaquinone 6 (MK-6) and what is its significance?
A: this compound (MK-6) is a vital electron carrier and a member of the menaquinone family. Often referred to as vitamin K2, it plays a critical role in various biological processes, including electron transport in bacterial respiration and blood coagulation in mammals. While not directly observed in these studies, MK-6's presence in bacteria associated with human health, like Mesosutterella faecium, suggests potential implications for human health. []
Q2: Which bacterial species commonly produce MK-6?
A: MK-6 production is widespread among bacteria. The provided research highlights its presence in diverse genera such as Mesosutterella, Flavobacterium, Chryseobacterium, Salinicoccus, Kordia, Aequorivita, Aurantiacicella, Bizionia, Maribacter, Dokdonia, Myroides, Xanthomarina, Schleiferia, Winogradskyella, Lutaonella, Fluviicola, Curtanaerobium, Flavicella, Psychroflexus, Muriicola, Phaeocystidibacter, Polaribacter, and Flaviramulus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These genera encompass species found in diverse environments, from the human gut to marine sediments, highlighting MK-6's ecological importance.
Q3: How is MK-6 identified in bacterial species?
A: Chemotaxonomic analysis, a method used for classifying bacteria based on their chemical composition, helps identify MK-6. Researchers utilize techniques like high-performance liquid chromatography (HPLC) to isolate and identify MK-6 based on its unique chemical properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: Does the presence of MK-6 provide insights into the biology of a bacterium?
A: Yes, the presence or absence of MK-6 can be a valuable taxonomic marker. For instance, the presence of MK-6, along with other characteristics, helps distinguish Flavobacterium thalpophilum from other closely related Flavobacterium species. [] This information aids in bacterial classification and understanding their evolutionary relationships.
Q5: Are there specific environmental conditions that favor MK-6 production in bacteria?
A: Research suggests environmental factors can influence MK-6 production. For example, Maribacter chungangensis, isolated from a green seaweed, utilizes MK-6 as its sole isoprenoid quinone. [] This finding indicates that MK-6 might play a role in bacterial adaptation to specific ecological niches, like those rich in seaweed.
Q6: Can you elaborate on the role of MK-6 in bacterial respiration?
A6: MK-6 functions as an electron carrier in the bacterial electron transport chain, a crucial process for energy generation. While these studies focus on bacterial identification, understanding MK-6's role in bacterial respiration could offer insights into developing new antimicrobial agents that disrupt this pathway.
Q7: What is the connection between MK-6 and inflammatory bowel disease (IBD)?
A: While MK-6's direct role in IBD requires further investigation, research suggests a potential link. For instance, Mesosutterella faecium, an MK-6 producing bacterium, demonstrated a protective effect against dextran sulfate sodium (DSS)-induced colitis in a murine model. [] This finding implies that MK-6, potentially through modulating gut microbiota composition and function, could influence IBD development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


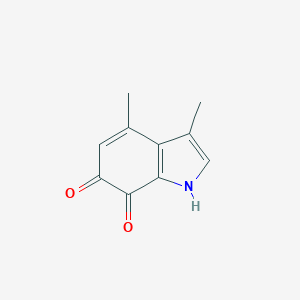


![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)
